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molecular formula C5H4BrClN2 B1522598 3-Bromo-6-chloropyridin-2-amine CAS No. 442127-50-6

3-Bromo-6-chloropyridin-2-amine

Cat. No. B1522598
M. Wt: 207.45 g/mol
InChI Key: OSFDXYVWIQEZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07977352B2

Procedure details

6-Chloro-pyridin-2-ylamine (5 g, 38.89 mmol) is dissolved in chloroform (250 mL) and a solution of bromine (1.33 mL, 26 mmol) in chloroform (50 mL) is slowly added over a one hour period. During the addition a precipitate (hydrobromide salt of the starting material) forms. After stirring overnight the reaction mixture is filtered, the filtrate is evaporated and the residue is partitioned between ethyl acetate and 1 M sodium carbonate solution. The organic phase is separated, evaporated and the solid residue purified by flash chromatography (silica gel, 15% ethyl acetate in petroleum ether) affording the title compound (1.44 g, 17%) as a solid. The material is carried through the next three reaction steps.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([NH2:8])[CH:5]=[CH:4][CH:3]=1.[Br:9]Br>C(Cl)(Cl)Cl>[Br:9][C:5]1[C:6]([NH2:8])=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=CC(=N1)N
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
1.33 mL
Type
reactant
Smiles
BrBr
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring overnight the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between ethyl acetate and 1 M sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the solid residue purified by flash chromatography (silica gel, 15% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
BrC=1C(=NC(=CC1)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.44 g
YIELD: PERCENTYIELD 17%
YIELD: CALCULATEDPERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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